Cas no 463348-53-0 ((4R)-1,3-thiazolidine-4-carbonitrile)

(4R)-1,3-thiazolidine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- (4R)-1,3-thiazolidine-4-carbonitrile
- (R)-THIAZOLIDINE-4-CARBONITRILE
- (R)-4-cyano-1,3-thiazolidine
- PRSDPVKGJUBIAA-SCSAIBSYSA-N
- AB63801
-
- インチ: 1S/C4H6N2S/c5-1-4-2-7-3-6-4/h4,6H,2-3H2/t4-/m1/s1
- InChIKey: PRSDPVKGJUBIAA-SCSAIBSYSA-N
- SMILES: S1CN[C@H](C#N)C1
計算された属性
- 精确分子量: 114.02516937g/mol
- 同位素质量: 114.02516937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 61.1
(4R)-1,3-thiazolidine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1692743-1.0g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 1g |
$175.0 | 2023-06-04 | ||
Enamine | EN300-1692743-5.0g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 5g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1692743-1g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 1g |
$175.0 | 2023-09-20 | ||
Enamine | EN300-1692743-10.0g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 10g |
$1288.0 | 2023-06-04 | ||
Enamine | EN300-1692743-2.5g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 2.5g |
$361.0 | 2023-09-20 | ||
Enamine | EN300-1692743-0.05g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 0.05g |
$147.0 | 2023-09-20 | ||
Enamine | EN300-1692743-0.25g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 0.25g |
$162.0 | 2023-09-20 | ||
Enamine | EN300-1692743-0.1g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 0.1g |
$154.0 | 2023-09-20 | ||
Enamine | EN300-1692743-0.5g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 0.5g |
$168.0 | 2023-09-20 | ||
Enamine | EN300-1692743-5g |
(4R)-1,3-thiazolidine-4-carbonitrile |
463348-53-0 | 5g |
$670.0 | 2023-09-20 |
(4R)-1,3-thiazolidine-4-carbonitrile 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
(4R)-1,3-thiazolidine-4-carbonitrileに関する追加情報
Comprehensive Overview of (4R)-1,3-thiazolidine-4-carbonitrile (CAS No. 463348-53-0): Properties, Applications, and Industry Insights
(4R)-1,3-thiazolidine-4-carbonitrile (CAS No. 463348-53-0) is a specialized organic compound belonging to the thiazolidine family, characterized by its unique 4R stereochemistry and carbonitrile functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile molecular structure, which serves as a key intermediate in the synthesis of bioactive molecules. Its chiral center at the 4-position makes it particularly valuable for asymmetric synthesis, aligning with the growing demand for enantioselective catalysts in modern drug development.
In recent years, the search volume for terms like "thiazolidine derivatives in drug discovery" and "CAS 463348-53-0 applications" has surged, reflecting the compound's relevance in addressing challenges such as antibiotic resistance and targeted cancer therapies. Researchers are exploring its potential as a scaffold for protease inhibitors and GPCR modulators, with published studies highlighting its role in optimizing drug bioavailability. The compound's nitrile group also enables click chemistry applications, a trending topic in bioconjugation techniques for antibody-drug conjugates (ADCs).
From a synthetic chemistry perspective, (4R)-1,3-thiazolidine-4-carbonitrile exhibits remarkable stability under physiological pH conditions, as evidenced by its use in prodrug design. Analytical data (HPLC, NMR) confirms its high purity (>98%), meeting stringent requirements for GMP-grade intermediates. Industry reports indicate rising procurement inquiries for this CAS number, particularly from contract research organizations (CROs) specializing in peptidomimetics and small molecule therapeutics.
Environmental and regulatory aspects further enhance the compound's market position. Unlike traditional heterocyclic building blocks, 463348-53-0 demonstrates favorable green chemistry metrics in life cycle assessments, with several synthetic routes achieving atom economies >80%. This aligns with the pharmaceutical industry's shift toward sustainable manufacturing, a frequently searched topic in process chemistry forums. Patent analysis reveals its incorporation in novel kinase inhibitor architectures, with clinical-stage candidates showing promise in autoimmune disease treatment.
The commercial landscape for (4R)-1,3-thiazolidine-4-carbonitrile reflects specialized supply chains, with current price benchmarks indicating premium valuation for chiral purity >99% batches. Analytical challenges such as enantiomeric excess determination via chiral HPLC remain an active research area, as documented in recent ACS publications. Forward-looking applications include its potential in metal-organic frameworks (MOFs) for controlled drug release systems, a hot topic in nanomedicine research.
Quality control protocols for CAS 463348-53-0 typically involve rigorous spectroscopic characterization (FTIR, MS) and residual solvent analysis, addressing growing industry concerns about genotoxic impurity control. The compound's crystallinity properties have been optimized for scale-up processes, with XRPD data confirming reproducible polymorphic forms suitable for continuous manufacturing systems. These technical advantages position it as a sustainable alternative to older-generation heterocycles in structure-activity relationship (SAR) studies.
Emerging academic interest focuses on the compound's hydrogen bonding capacity, which enables unique molecular recognition patterns in enzyme-substrate complexes. Computational chemistry studies (e.g., DFT calculations) model its interaction with biological targets, providing insights for rational drug design – a frequently searched term in cheminformatics databases. The thiazolidine ring system also shows promise in glycomimetic applications, particularly for carbohydrate-processing enzyme inhibition.
Supply chain intelligence indicates that 463348-53-0 maintains stable availability despite global raw material fluctuations, with documented use in high-throughput screening libraries. Its structure-property relationships are being systematically explored through QSAR models, addressing industry needs for ADMET prediction tools. The compound's thermal stability (>200°C by DSC) further enables its incorporation into hot-melt extrusion formulations, an area gaining traction in formulation science.
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